1-Cyclopropyl-3-(2-ethylphenyl)thiourea
Description
1-Cyclopropyl-3-(2-ethylphenyl)thiourea is a thiourea derivative characterized by a cyclopropyl group at the N1 position and a 2-ethylphenyl substituent at the N3 position. Thioureas are organosulfur compounds with a thiocarbonyl (C=S) group, enabling hydrogen bonding, metal coordination, and interactions with biological targets.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-ethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-9-5-3-4-6-11(9)14-12(15)13-10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJOJLWJUWGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2-ethylphenyl)thiourea can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 2-ethylphenyl isothiocyanate. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to proceed efficiently .
Another method involves the use of elemental sulfur and chloroform to create a thiocarbonyl surrogate, which can then react with cyclopropylamine and 2-ethylphenylamine to form the desired thiourea derivative .
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-(2-ethylphenyl)thiourea may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiourea derivatives .
Scientific Research Applications
N-cyclopropyl-N’-(2-ethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, elastomers, and other materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2-ethylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Comparisons
The table below compares 1-Cyclopropyl-3-(2-ethylphenyl)thiourea with structurally analogous compounds:
| Compound Name | Substituents (N1/N3) | Key Features | Biological/Physicochemical Impact |
|---|---|---|---|
| 1-Cyclopropyl-3-(3-methylphenyl)thiourea | Cyclopropyl / 3-methylphenyl | Methyl group at phenyl C3 position | Reduced lipophilicity vs. ethyl; altered steric interactions with targets. |
| 1-Cyclopropyl-3-(2-fluorophenyl)thiourea | Cyclopropyl / 2-fluorophenyl | Fluorine atom at phenyl C2 position | Increased electronegativity; potential for halogen bonding and altered metabolic stability. |
| 1-Cyclopropyl-3-(pyridin-2-yl)thiourea | Cyclopropyl / pyridin-2-yl | Heterocyclic pyridine ring | Enhanced hydrogen bonding via pyridine nitrogen; improved solubility in polar solvents. |
| 1-Cyclopropyl-3-phenylthiourea | Cyclopropyl / phenyl | Unsubstituted phenyl ring | Lower lipophilicity and reduced steric hindrance; weaker target binding in some assays. |
| 1-Ethyl-3-phenylthiourea | Ethyl / phenyl | Ethyl group at N1 instead of cyclopropyl | Reduced rigidity; increased flexibility may lower binding specificity. |
Lipophilicity and Solubility
- The 2-ethylphenyl group in the target compound increases logP compared to 3-methylphenyl or unsubstituted phenyl analogs, favoring passive diffusion across biological membranes .
- Fluorine substitution (e.g., 2-fluorophenyl) enhances metabolic stability but reduces solubility due to increased hydrophobicity .
Binding Affinity and Target Interactions
- Cyclopropyl-containing thioureas exhibit stronger binding to enzymes like kinases or proteases due to their rigid structure .
- Pyridinyl substituents (e.g., pyridin-2-yl) enable additional π-π stacking or hydrogen-bonding interactions, improving inhibitory potency in enzyme assays .
Reactivity and Stability
- Thioureas with electron-withdrawing groups (e.g., fluorine, nitro) are more resistant to oxidation but may undergo nucleophilic substitution reactions .
- The target compound’s ethyl group stabilizes the phenyl ring against electrophilic attacks, enhancing synthetic versatility .
Unique Advantages of this compound
- Synergistic Rigidity and Lipophilicity : The cyclopropyl group’s rigidity combined with the 2-ethylphenyl group’s lipophilicity makes this compound a promising candidate for targeting hydrophobic enzyme pockets (e.g., in cancer or antimicrobial targets) .
- Tunable Reactivity : The ethyl group allows for further functionalization (e.g., oxidation to carboxylic acids or cross-coupling reactions) without destabilizing the core structure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Cyclopropyl-3-(2-ethylphenyl)thiourea?
- Methodological Answer : The compound can be synthesized via nucleophilic addition between cyclopropylamine and 2-ethylphenyl isothiocyanate. Reactions are typically conducted in polar aprotic solvents (e.g., ethanol or ethyl acetate) under mild conditions (room temperature, 12–24 hours). Purification involves recrystallization or column chromatography. Structural analogs, such as 1-Ethyl-3-phenyl-2-thiourea, follow similar protocols, where substituents influence reaction kinetics and yields .
Q. How is the molecular structure of this thiourea derivative validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELX and WinGX are used for structure refinement. Complementary techniques include NMR (for functional group confirmation), mass spectrometry (for molecular weight), and IR spectroscopy (for thiourea C=S bond identification ~1250–1350 cm⁻¹). For example, SC-XRD analysis of related thioureas reveals planar geometry around the thiocarbonyl group .
Q. What are the primary chemical reactions involving the thiourea moiety in this compound?
- Methodological Answer : The thiourea group undergoes oxidation (e.g., to sulfoxides/sulfones with H₂O₂), reduction (to amines via LiAlH₄), and nucleophilic substitution (e.g., with halides). Reactivity is influenced by steric effects from the cyclopropyl and 2-ethylphenyl groups. Solvent polarity and catalysts (e.g., Fe³⁺) modulate reaction pathways .
Advanced Research Questions
Q. How can computational methods (DFT, MD) elucidate structure-activity relationships for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. Molecular Dynamics (MD) simulations assess interactions with biological targets (e.g., enzyme active sites). For instance, DFT studies on analogous thioureas correlate electron-withdrawing substituents with enhanced antibacterial activity .
Q. What strategies resolve contradictions between experimental and computational data in thiourea research?
- Methodological Answer : Discrepancies (e.g., bond length variations in SC-XRD vs. DFT) are addressed by refining computational parameters (basis sets, solvation models) and validating with multi-technique data (NMR, XRD). Case studies show that hybrid functional (B3LYP) calculations improve alignment with experimental geometries .
Q. How does substituent variation (e.g., cyclopropyl vs. ethyl) impact biological activity?
- Methodological Answer : Comparative studies using structure-activity relationship (SAR) models reveal that cyclopropyl groups enhance steric hindrance, reducing off-target interactions in enzyme inhibition assays. For example, replacing ethyl with cyclopropyl in thioureas increases selectivity for kinase targets by ~30% in vitro .
Q. What methodologies assess the toxicological profile of this compound in preclinical studies?
- Methodological Answer : In vitro assays (Ames test for mutagenicity, comet assay for DNA damage) and in vivo models (rodent toxicity studies) are standard. Recent work on thiourea derivatives highlights dose-dependent thyroid disruption, requiring LC-MS/MS quantification of metabolites in plasma .
Methodological Resources
Key Challenges & Future Directions
- Stereoelectronic Tuning : Optimizing substituents to balance solubility (logP) and bioavailability.
- Cross-Disciplinary Validation : Integrating crystallography, spectroscopy, and computational models for robust SAR development.
- Toxicity Mitigation : Designing analogs with reduced thyroid-disrupting effects via halogen substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
